![molecular formula C12H11BrN2O2 B13827311 Uracil, 5-bromo-1,6-dimethyl-3-phenyl- CAS No. 32000-65-0](/img/structure/B13827311.png)
Uracil, 5-bromo-1,6-dimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a bromine atom at the 5th position, methyl groups at the 1st and 6th positions, and a phenyl group at the 3rd position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, typically involves the modification of the uracil ring through various chemical reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The presence of the phenyl group can facilitate cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation, and aryl halides for arylation. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted uracil derivatives, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets. The bromine atom and phenyl group can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromouracil: A brominated derivative of uracil that acts as an antimetabolite and can induce DNA mutations.
1,3-Dimethyluracil: A methylated derivative of uracil with applications in photochemistry and as a reagent in organic synthesis.
5-Fluorouracil: A fluorinated derivative of uracil used as a chemotherapeutic agent.
Uniqueness
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is unique due to the combination of bromine, methyl, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is a nitrogen-containing heterocyclic compound belonging to the uracil family. Its unique structure includes a bromine atom at the 5-position, two methyl groups at the 1 and 6 positions, and a phenyl group at the 3-position of the uracil ring. This compound has garnered attention for its significant biological activities, particularly in agricultural applications and potential therapeutic uses.
- Molecular Formula : C₁₂H₁₁BrN₂O₂
- Molecular Weight : Approximately 295.13 g/mol
The compound's structural features contribute to its interactions with biological macromolecules, influencing nucleic acid stability and function.
Biological Activity Overview
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- exhibits notable biological activities:
-
Herbicidal Properties :
- The compound acts as an herbicide by inhibiting photosynthesis in plants. It is absorbed by plant roots and translocated to leaves, where it disrupts the electron transport chain in chloroplasts, leading to plant death.
-
Antiviral Potential :
- Due to its structural similarities to natural nucleobases, ongoing research is investigating its potential as an antiviral agent. This involves exploring its interactions with viral nucleic acids.
-
Anticancer Activity :
- The compound's ability to mimic nucleobases positions it as a candidate for anticancer drug development. Studies are focusing on how it may influence cancer cell proliferation through nucleic acid interactions.
The herbicidal mechanism primarily involves:
- Inhibition of Photosynthesis : The disruption of the electron transport chain within chloroplasts leads to a decrease in ATP and NADPH production, essential for plant growth and survival.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-bromo-3-sec-butyl-6-methyluracil | Similar uracil backbone with different substituents | Varies in herbicidal activity |
3-sec-butyl-6-methyluracil | Lacks bromine substituent | Altered chemical reactivity |
5-bromo-6-methyluracil | Another derivative with distinct properties | Varies in herbicidal effectiveness |
Uracil | Base structure without substitutions | Fundamental nucleobase with essential roles |
This table illustrates how Uracil, 5-bromo-1,6-dimethyl-3-phenyl- stands out due to its unique combination of substituents that confer specific chemical reactivity and biological activity not found in simpler analogs.
Herbicidal Efficacy
Research has demonstrated that Uracil, 5-bromo-1,6-dimethyl-3-phenyl- effectively controls various weed species. A study conducted on its application in agricultural settings showed a significant reduction in weed biomass compared to untreated controls.
Antiviral Studies
Preliminary studies indicate that this compound may inhibit viral replication by interfering with the viral RNA synthesis process. Further investigations are necessary to elucidate the specific mechanisms involved and assess its efficacy against different viruses.
Anticancer Research
In vitro studies have shown that Uracil, 5-bromo-1,6-dimethyl-3-phenyl- can induce apoptosis in certain cancer cell lines. The compound's ability to integrate into RNA suggests a potential pathway for disrupting cancer cell proliferation .
Properties
CAS No. |
32000-65-0 |
---|---|
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-10(13)11(16)15(12(17)14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
ADTVPFMABWHJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.